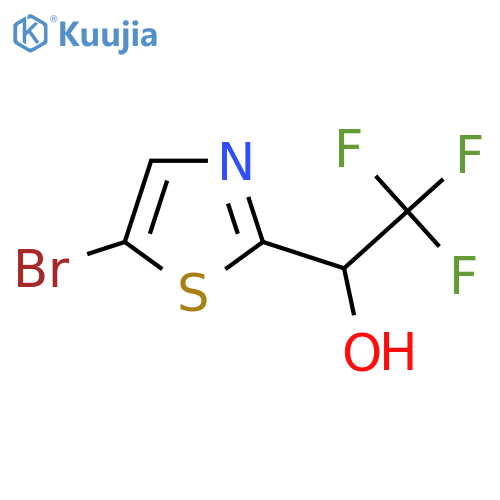Cas no 1823916-46-6 (1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol)

1823916-46-6 structure
商品名:1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
- EN300-1933103
- 1823916-46-6
- 1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol
-
- インチ: 1S/C5H3BrF3NOS/c6-2-1-10-4(12-2)3(11)5(7,8)9/h1,3,11H
- InChIKey: VHZQHDCISFCRSW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(F)(F)F)O)S1
計算された属性
- せいみつぶんしりょう: 260.90708g/mol
- どういたいしつりょう: 260.90708g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 61.4Ų
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1933103-1.0g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 1g |
$1142.0 | 2023-05-31 | ||
| Enamine | EN300-1933103-1g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 1g |
$1057.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-5g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 5g |
$3065.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-10.0g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 10g |
$4914.0 | 2023-05-31 | ||
| Enamine | EN300-1933103-0.1g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 0.1g |
$930.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-2.5g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 2.5g |
$2071.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-0.05g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 0.05g |
$888.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-0.5g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 0.5g |
$1014.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-0.25g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 0.25g |
$972.0 | 2023-09-17 | ||
| Enamine | EN300-1933103-5.0g |
1-(5-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol |
1823916-46-6 | 5g |
$3313.0 | 2023-05-31 |
1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
1823916-46-6 (1-(5-Bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethan-1-ol) 関連製品
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
